tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a complex organic compound classified under indole derivatives, which are notable for their presence in various natural products and their wide range of biological activities. The compound's molecular formula is with a molecular weight of 351.24 g/mol. It is recognized for its potential applications in medicinal chemistry and biological research due to its unique structural features and biological properties .
The synthesis of tert-butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate typically involves several steps starting from simpler precursors. One effective method includes the reaction of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with di-tert-butyl dicarbonate in the presence of N,N-diisopropylamine as a base in dichloromethane. The general procedure is as follows:
The yield of this synthesis can reach up to 88.9%, demonstrating its efficiency.
The molecular structure of tert-butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate features a tetrahydropyrido core fused with an indole moiety. Key structural data include:
tert-butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include strong acids or bases for hydrolysis and oxidizing agents like potassium permanganate for oxidation processes.
The physical properties of tert-butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate include:
Chemical properties include stability under standard laboratory conditions but may vary based on specific reaction environments or conditions used during synthesis or application.
This compound has several significant applications in scientific research:
The tetrahydro-γ-carboline (pyrido[4,3-b]indole) scaffold represents a privileged heterocyclic system in drug discovery, characterized by a bridged bicyclic structure that combines indole and pyridine pharmacophores. This framework enables diverse interactions with biological targets through its electron-rich aromatic system and basic nitrogen atoms. The specific derivative tert-butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS# 1234685-60-9, MF: C₁₆H₁₉BrN₂O₂, MW: 351.24) [1] [5] exemplifies strategic modifications—tert-butyl carboxylate protection and regioselective bromination—that enhance its utility in pharmaceutical development. Its molecular architecture serves as a versatile template for synthesizing targeted bioactive compounds, leveraging the inherent three-dimensionality and hydrogen-bonding capabilities of the saturated γ-carboline core.
Pyrido[4,3-b]indole derivatives trace their significance to mid-20th-century alkaloid research, where naturally occurring γ-carbolines demonstrated potent CNS activities. Synthetic analogs evolved to address limitations of natural isolates, particularly metabolic instability and poor solubility. The unsubstituted 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core emerged as a key intermediate for kinase inhibitors and serotonin receptor modulators [5]. Early derivatives focused on functionalization at the 2- and 9-positions, but the 8-position remained underexplored until advances in electrophilic aromatic substitution enabled regioselective halogenation. The 8-bromo derivative discussed here represents a refinement enabling transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), which expanded structure-activity relationship (SAR) studies for oncology and neurology targets [3] [5]. Modern applications exploit its planar chirality and capacity for stereoselective binding, positioning it as a cornerstone in designing allosteric protein modulators.
Table 1: Evolution of γ-Carboline Derivatives in Drug Discovery
Era | Key Derivatives | Therapeutic Applications | Limitations Addressed |
---|---|---|---|
1950s-1970s | Natural alkaloids (e.g., harmane) | Antidepressants, MAO inhibitors | Poor selectivity, metabolic toxicity |
1980s-2000s | 2-Unsubstituted/9-hydrogenated γ-carbolines | Antivirals, kinase inhibitors | Low solubility, chemical instability |
2010s-Present | 8-Bromo-2-Boc derivatives (e.g., 1234685-60-9) | Targeted cancer therapies, CNS agents | Limited diversification capacity |
The tert-butyl carboxylate (Boc) group in this derivative serves dual strategic roles: synthetic manipulability and pharmacokinetic optimization. As a protecting group, it masks the basic nitrogen at the 2-position, preventing unwanted quaternization during reactions and enabling selective deprotection under mild acidic conditions [5]. Pharmacokinetically, the Boc group enhances membrane permeability by reducing the molecule’s overall polarity (cLogP increase ≈1.5 units versus NH-free base) while maintaining aqueous solubility through ester carbonyl hydration [2] [5]. This balance is critical for CNS penetration or intracellular target engagement. Additionally, the tert-butyl moiety imposes steric bulk (molecular weight contribution: 101.12 g/mol), shielding the carbamate linkage from esterase hydrolysis and extending plasma half-life [5] [6]. Storage stability data underscores this robustness: suppliers recommend long-term storage at 2–8°C under anhydrous conditions, with no reported degradation over 24 months when handled properly [1] [2].
Table 2: Impact of tert-Butyl Carboxylate on Molecular Properties
Property | Unprotected γ-Carboline | Boc-Protected Derivative | Pharmacokinetic Advantage |
---|---|---|---|
cLogP | ~2.1 | ~3.6 | Enhanced membrane permeability |
N-H pKₐ | 8.2–8.9 | Masked (N-deprotonated) | Reduced plasma protein binding |
Metabolic Stability | Low (hepatic clearance >70%) | High (<30% clearance) | Extended half-life (t₁/₂ >2h) |
Crystallinity | Amorphous oils | Stable solids | Improved formulation properties |
Regioselective bromination at the 8-position of the γ-carboline scaffold (C16 position per IUPAC) is achieved via electrophilic aromatic substitution (EAS), leveraging the electron-rich indole moiety. The 8-position is inherently activated for halogenation due to the para-like relationship to the bridgehead nitrogen and the ortho/para-directing effects of the pyrrole ring [3]. Modern synthetic routes employ bromine (Br₂) in dichloromethane at 0°C or N-bromosuccinimide (NBS) in DMF/THF, yielding the bromo derivative with >95% regioselectivity [1] [5]. The bromine atom serves three primary functions:
The 8-bromo substitution is specifically preferred over 6- or 9-bromo isomers due to superior leaving-group ability in metal-catalyzed reactions, attributed to diminished steric hindrance from the fused ring system [5].
Table 3: Comparative Analysis of Bromination at γ-Carboline Positions
Position | Relative Reactivity in EAS | Common Coupling Yield* | Key Bioactivity Impact |
---|---|---|---|
6-Bromo | Low (requires Lewis acids) | 40–60% | Reduced kinase inhibition potency |
8-Bromo | High (ortho activation) | 85–95% | Enhanced GPCR affinity (ΔKᵢ = 3nM) |
9-Bromo | Moderate | 70–80% | Increased cytotoxicity risk |
*Yields for Suzuki coupling with phenylboronic acid under identical conditions*
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1